

Spectroscopic data (NMR, IR) of (R)-BINAP

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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118723

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A comprehensive technical guide to the spectroscopic properties of **(R)-BINAP**, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a pivotal chiral ligand in asymmetric synthesis.

Spectroscopic Data of (R)-BINAP

The structural elucidation and purity assessment of **(R)-BINAP** are critically dependent on spectroscopic techniques. The following sections present key NMR and IR data in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the identity and purity of **(R)-BINAP**. The following tables summarize the chemical shifts for ^1H , ^{13}C , and ^{31}P nuclei.

Table 1: ^1H NMR Spectroscopic Data for **(R)-BINAP**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.89	d	2H	Ar-H
7.83	d	2H	Ar-H
7.46	ddd	2H	Ar-H
7.34	ddd	2H	Ar-H
7.18 - 7.04	m	20H	Ar-H (PPh ₂)
6.91	ddd	2H	Ar-H
6.83	d	2H	Ar-H

Solvent: CDCl₃,
Reference: TMS (0
ppm)

Table 2: ¹³C NMR Spectroscopic Data for **(R)-BINAP**[1]

Chemical Shift (δ) ppm	Assignment
145.4, 145.1	Ar-C
138.0	Ar-C
137.5, 137.4	Ar-C
135.6, 135.5	Ar-C
134.3, 134.2, 134.1	Ar-C
133.5, 133.4, 133.2, 133.0, 132.9, 132.8	Ar-C
130.5	Ar-C
128.4, 128.1, 128.0	Ar-C
127.7, 127.5	Ar-C
126.5	Ar-C
125.7	Ar-C
Solvent: CDCl ₃ [1]	

Table 3: ³¹P NMR Spectroscopic Data for **(R)-BINAP**

Chemical Shift (δ) ppm	Assignment
-14.9	PPh ₂
Solvent: CDCl ₃ , Reference: 85% H ₃ PO ₄ (external)	

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **(R)-BINAP**. The spectrum is characterized by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations, as well as P-C bonds.

Table 4: FT-IR Spectroscopic Data for **(R)-BINAP**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3057	Medium	Aromatic C-H Stretch
1585 - 1600	Medium	Aromatic C=C Stretch (in-ring)
1480 - 1430	Strong	Aromatic C=C Stretch
1437	Strong	P-C (Aryl) Vibration
1090	Medium	P-Ph Stretch
900 - 675	Strong	Aromatic C-H Bend ("oop")

Sample Preparation: KBr Pellet

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the procedures for sample preparation and data acquisition for NMR and IR spectroscopy of **(R)-BINAP**.

NMR Spectroscopy Protocols

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of **(R)-BINAP** for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the vial.
- **Dissolution:** Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or sonicated.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, referenced to 0 ppm. For ³¹P NMR, an external standard of 85% phosphoric acid is

used.

Data Acquisition

- Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
- ^1H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to achieve a good signal-to-noise ratio.
- ^{31}P NMR: A proton-decoupled experiment is typically performed.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

- Grinding: Grind a small amount (1-2 mg) of **(R)-BINAP** into a fine powder using a clean agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by gentle grinding.
- Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
- Background Collection: A background spectrum of the empty sample compartment should be collected prior to analyzing the sample.

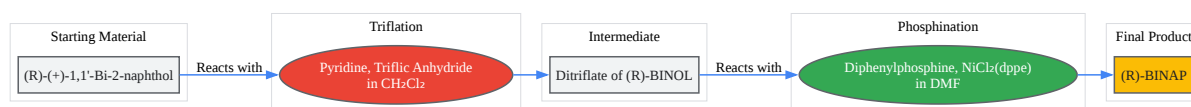
Data Acquisition

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Measurement: Place the KBr pellet in the sample holder of the spectrometer.

- Spectral Range: Scan the sample, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. Baseline correction may be applied if necessary.

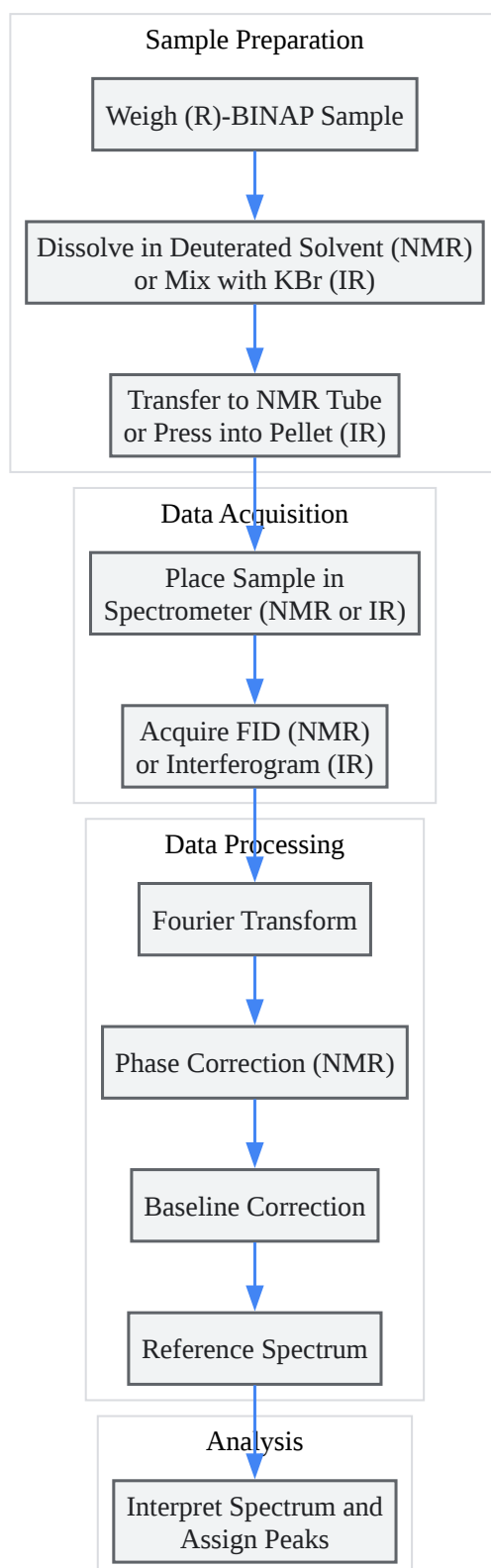
Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows relevant to the synthesis and analysis of **(R)-BINAP**.



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Synthesis workflow for (R)-BINAP.



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Workflow for spectroscopic analysis.

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References

- 1. helsinki.fi [helsinki.fi]
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